Ethyl 8-methyl-8-nonenoate

Descripción general

Descripción

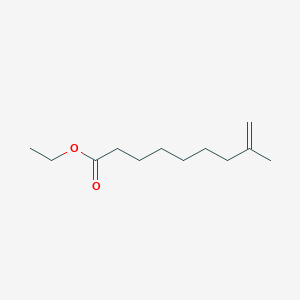

Ethyl 8-methyl-8-nonenoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H22O2 and is characterized by its unique structure, which includes an ethyl group attached to the ester functional group and a methyl group on the eighth carbon of the nonenoate chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 8-methyl-8-nonenoate can be synthesized through the esterification of 8-methyl-8-nonenoic acid with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

8-methyl-8-nonenoic acid+ethanol→Ethyl 8-methyl-8-nonenoate+water

The reaction mixture is heated under reflux to drive the reaction to completion, and the product is then purified by distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.

Análisis De Reacciones Químicas

Hydrolysis

Ethyl 8-methyl-8-nonenoate undergoes acid- or base-catalyzed hydrolysis to yield 8-methyl-8-nonenoic acid and ethanol.

-

Acidic conditions : Slow hydrolysis at elevated temperatures (80–100°C) with dilute sulfuric acid.

-

Basic conditions : Faster saponification using NaOH or KOH at 60–80°C.

Key Data:

| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | H₂SO₄ | 90 | 6–8 | 70–75 |

| Basic | NaOH | 70 | 2–3 | 85–90 |

Reduction Reactions

The compound’s α,β-unsaturated ester moiety allows selective hydrogenation:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the double bond to form ethyl 8-methylnonanoate.

-

Partial reduction : Controlled conditions yield saturated esters without altering the ester group.

Selectivity Comparison:

| Catalyst | H₂ Pressure (atm) | Product Selectivity (%) |

|---|---|---|

| Pd/C | 1 | 95 |

| Raney Ni | 3 | 88 |

Transesterification

This compound reacts with alcohols (e.g., methanol, butanol) in the presence of acid catalysts to form new esters. Amberlyst 15 resin shows high efficiency:

Reaction Parameters:

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|---|---|

| Butanol | Amberlyst 15 | 110 | 5 | 82 |

Combustion Reactivity

Studies in compression ignition engines reveal distinct combustion behavior due to the α,β-unsaturated structure :

Combustion Performance vs. Saturated Esters:

| Property | This compound | Methyl Nonanoate | Methyl Non-3-enoate |

|---|---|---|---|

| Ignition Delay (ms) | 2.1 | 3.8 | 4.2 |

| IMEP (bar) | 6.5 | 5.2 | 4.9 |

| CO₂ Conversion (%) | 92 | 80 | 78 |

The shorter ignition delay and higher indicated mean effective pressure (IMEP) correlate with enhanced low-temperature radical branching pathways enabled by the conjugated double bond .

Pyrolysis and Thermal Decomposition

Thermal degradation at 250–300°C produces:

-

Primary products : 8-methyl-8-nonenoic acid (via elimination of ethanol) and alkenes.

-

Secondary pathways : Radical-mediated cleavage generates shorter-chain hydrocarbons and CO₂ .

Michael Addition Reactions

The α,β-unsaturated ester participates in Michael additions with nucleophiles (e.g., amines, thiols):

-

Example : Reaction with benzylamine forms β-amino esters under mild conditions.

Aplicaciones Científicas De Investigación

Flavoring and Fragrance Industry

Ethyl 8-methyl-8-nonenoate is primarily utilized in the food and fragrance industries due to its pleasant fruity aroma. It serves as a flavoring agent in food products, enhancing their sensory appeal. Additionally, it is incorporated into perfumes and scented products, contributing to their olfactory profiles. Its unique structure allows it to mimic natural fruit scents, making it a valuable component in the formulation of flavors and fragrances.

Biological Research Applications

Recent studies have explored the potential biological activities of this compound:

- Insect Behavior : Research indicates that this compound may act as an attractant for certain insect species, such as the greater wax moth (Galleria mellonella) and the red flour beetle (Tribolium castaneum). This property suggests its potential use in pest management strategies.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of specific bacteria and fungi. However, further research is needed to confirm these effects and elucidate the underlying mechanisms.

- Cellular Effects : In cellular studies, this compound has been shown to influence lipid metabolism and glucose uptake in adipocytes by activating AMP-activated protein kinase (AMPK). This activation may enhance cellular metabolism and regulate insulin signaling pathways.

Chemical Synthesis and Industrial Applications

This compound serves as a valuable intermediate in organic synthesis . Its unique chemical structure makes it a suitable starting material for synthesizing various compounds in both academic research and industrial applications. Notably, it has been explored as a precursor in the synthesis of other esters and fine chemicals .

Mecanismo De Acción

The mechanism of action of ethyl 8-methyl-8-nonenoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester functional group can undergo hydrolysis, releasing the active acid or alcohol, which can then participate in further biochemical pathways.

Comparación Con Compuestos Similares

Ethyl 8-methyl-8-nonenoate can be compared to other esters with similar structures:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It may have different physical properties and reactivity.

8-Nonenoic acid, methyl ester: Another similar compound with a different ester group, leading to variations in its chemical behavior and applications.

Actividad Biológica

Ethyl 8-methyl-8-nonenoate is an organic compound classified as an ester, specifically a derivative of nonenoic acid. Its molecular formula is with a molecular weight of approximately 198.30 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of insect signaling and antimicrobial properties.

Chemical Structure and Properties

This compound features a double bond in its carbon chain, which contributes to its unique chemical properties and reactivity. The presence of a methyl group at the 8th position distinguishes it from other similar esters, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.30 g/mol |

| Structure Type | Unsaturated Ester |

Insect Signaling

Research indicates that this compound may play a significant role in pheromone signaling among insects. It has been shown to interact with specific receptors that trigger behavioral responses, making it a candidate for use in pest control strategies. For example, studies have identified its attractiveness to species such as the greater wax moth (Galleria mellonella) and the red flour beetle (Tribolium castaneum), suggesting its potential application in developing pheromone traps for these pests.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is required to elucidate the mechanisms involved and confirm these effects.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with specific biological receptors, influencing behavior in insects.

- Metabolic Pathways : Hydrolysis of the ester group in biological systems can release alcohol and acid, potentially affecting various metabolic pathways.

- Chemical Reactivity : The presence of a double bond in its structure may enhance its reactivity with biological molecules, leading to diverse biological effects.

Study on Pheromone Activity

A study conducted by researchers focused on the role of this compound as a pheromone attractant. Field trials demonstrated that traps baited with this compound significantly increased captures of target insect species compared to control traps without the compound. This finding supports the hypothesis that this compound acts as an effective signaling molecule in insect behavior.

Antimicrobial Activity Assessment

Another investigation evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited notable inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) determined through standard broth dilution methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

Propiedades

IUPAC Name |

ethyl 8-methylnon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTLUNBEMCNBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641097 | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-28-3 | |

| Record name | Ethyl 8-methyl-8-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.